molecular formula C8H7ClN2O B13608632 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride

Cat. No.: B13608632
M. Wt: 182.61 g/mol
InChI Key: VIVDZPHOSGYJAG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride is a heterocyclic compound that has garnered significant interest in the scientific community due to its unique structural properties and potential applications in various fields. This compound is characterized by a fused pyridine and pyrrole ring system, which imparts distinct chemical reactivity and biological activity.

Preparation Methods

The synthesis of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride typically involves multi-step synthetic routes. One common method includes the cyclization of appropriate precursors under specific conditions to form the pyrrolo[2,3-b]pyridine core. The carbonyl chloride functional group is then introduced through chlorination reactions using reagents such as thionyl chloride or oxalyl chloride .

Industrial production methods often involve optimizing these synthetic routes to achieve higher yields and purity. This may include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography .

Scientific Research Applications

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride has found applications in various scientific research fields:

Mechanism of Action

The mechanism of action of 1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride involves its interaction with specific molecular targets. For instance, it can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking substrate access and inhibiting enzymatic activity. The pathways involved often include signal transduction cascades, where the compound modulates the activity of key proteins and enzymes.

Comparison with Similar Compounds

1H,2H,3H-pyrrolo[2,3-b]pyridine-1-carbonyl chloride can be compared with other similar heterocyclic compounds such as:

    1H-pyrrolo[2,3-b]pyridine: Lacks the carbonyl chloride group but shares the core structure, making it less reactive in certain substitution reactions.

    2H-pyrrolo[3,2-b]pyridine: A positional isomer with different reactivity and biological activity profiles.

    1H-pyrrolo[2,3-b]pyridine-3-carbonyl chloride: Another isomer with the carbonyl chloride group at a different position, leading to distinct chemical and biological properties.

The uniqueness of this compound lies in its specific functional group placement, which imparts unique reactivity and potential for diverse applications.

Properties

Molecular Formula

C8H7ClN2O

Molecular Weight

182.61 g/mol

IUPAC Name

2,3-dihydropyrrolo[2,3-b]pyridine-1-carbonyl chloride

InChI

InChI=1S/C8H7ClN2O/c9-8(12)11-5-3-6-2-1-4-10-7(6)11/h1-2,4H,3,5H2

InChI Key

VIVDZPHOSGYJAG-UHFFFAOYSA-N

Canonical SMILES

C1CN(C2=C1C=CC=N2)C(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.